molecular formula C11H8I2N4O B4325114 5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B4325114
M. Wt: 466.02 g/mol
InChI Key: CICSVCLUAXLEGT-UHFFFAOYSA-N
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Description

5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE: is a complex organic compound characterized by the presence of a hydroxy group, two iodine atoms, an amino group, and a cyanide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxy-3,5-diiodobenzylamine.

    Formation of Pyrazole Ring: The benzylamine derivative is then reacted with appropriate reagents to form the pyrazole ring.

    Introduction of Cyanide Group: Finally, the cyanide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The cyanide group can be reduced to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with biological molecules could be studied to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of iodine atoms and the cyanide group could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-3,5-DIIODOBENZOIC ACID: Shares the diiodobenzyl moiety but lacks the pyrazole and cyanide groups.

    1H-PYRAZOL-4-YL CYANIDE: Contains the pyrazole and cyanide groups but lacks the diiodobenzyl moiety.

Uniqueness

5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE: is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both iodine atoms and a cyanide group in the same molecule is particularly noteworthy, as it can lead to unique interactions and applications.

Properties

IUPAC Name

5-[(2-hydroxy-3,5-diiodophenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8I2N4O/c12-8-1-6(10(18)9(13)2-8)4-15-11-7(3-14)5-16-17-11/h1-2,5,18H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSVCLUAXLEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNC2=C(C=NN2)C#N)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8I2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
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5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
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5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
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5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 5
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5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE
Reactant of Route 6
5-[(2-HYDROXY-3,5-DIIODOBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

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